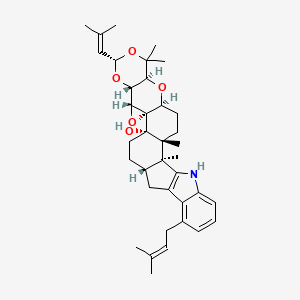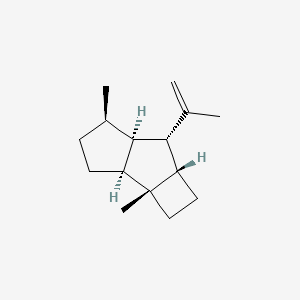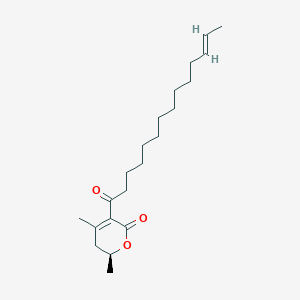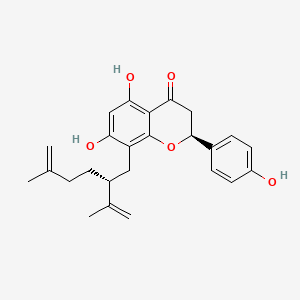
Homocitrate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homocitrate(3-) is tricarboxylate anion of homocitric acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a homocitrate(2-).
Wissenschaftliche Forschungsanwendungen
Microscale Chemistry in Synthesis
Homocitrate plays a significant role in microscale chemistry experiments, particularly in the synthesis of new compounds. It is instrumental in the hydrothermal synthesis and serves as an important development in chemical research methods (Li Zeng-chun, 2002).
Role in Nitrogen Fixation
Homocitrate is a component of the iron-molybdenum cofactor in nitrogenase, crucial for nitrogen fixation. Its synthesis is regulated by specific genes in different species, highlighting its essential role in symbiotic nitrogen fixation (Hakoyama et al., 2009).
Essential in Nitrogenase Activity
Homocitrate is vital for the nitrogenase activity in various biological systems. Its presence or absence can significantly impact the efficiency of nitrogen fixation, both in symbiotic relationships and in free-living diazotrophs (Bellés-Sancho et al., 2021).
Structural Studies
Structural studies of molybdenum complexes with homocitrate have provided insights into its potential biological relevance and physical properties. These studies are crucial for understanding the molecular mechanisms in biological systems (Zhou et al., 2006).
Regulation of Homocitrate Synthase
Homocitrate synthase, which catalyzes the formation of homocitrate, is regulated through various mechanisms. Understanding these mechanisms is vital for comprehending the metabolic pathways in which homocitrate is involved (Andi & Cook, 2005).
Synthesis and Substrate Reduction
Research on the synthesis and substrate reduction properties of dinitrogenase activated with homocitrate analogues sheds light on the structural requirements for efficient nitrogen fixation (Imperial et al., 1989).
Feedback Inhibition in Fungi
Homocitrate synthase is crucial in the lysine biosynthetic pathway in fungi. Its feedback inhibition by lysine affects various metabolic processes, including the production of essential compounds like penicillin (Luengo et al., 1980).
Yeast Homocitrate Synthase
Studies on yeast homocitrate synthase have provided insights into its sensitivity to lysine and its role in lysine biosynthesis (Tucci & Ceci, 1972).
Vanadium Complexes with Homocitrate
Investigations into vanadium complexes with homocitrate contribute to understanding its potential roles in the biosynthesis and function of nitrogenase active sites (Wright et al., 1996).
Eigenschaften
Produktname |
Homocitrate(3-) |
|---|---|
Molekularformel |
C7H7O7-3 |
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3 |
InChI-Schlüssel |
XKJVEVRQMLKSMO-UHFFFAOYSA-K |
Kanonische SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



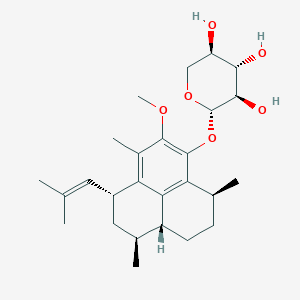
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
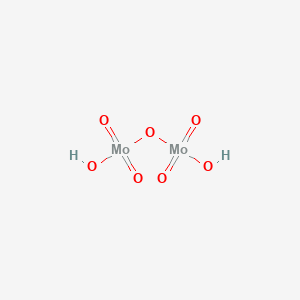
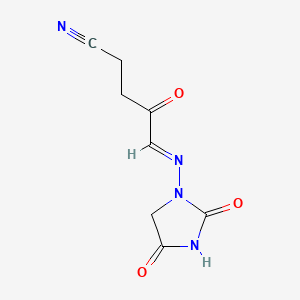

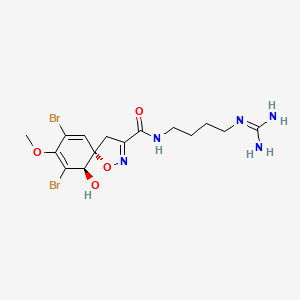

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)

